(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate
描述
Chemical Classification and Nomenclature
This compound belongs to the chemical class of heterocyclic organic compounds, specifically categorized as a piperidine derivative featuring nitrogen-containing six-membered ring architecture. The compound bears the Chemical Abstracts Service registry number 912368-73-1 and possesses the molecular formula C₁₁H₂₂N₂O₂ with a molecular weight of 214.31 grams per mole. The International Union of Pure and Applied Chemistry systematic name designates this compound as tert-butyl (S)-3-(methylamino)piperidine-1-carboxylate, reflecting its stereochemical configuration and functional group arrangement.
The compound's structural nomenclature reveals several critical chemical features that define its reactivity and applications. The piperidine core provides a saturated six-membered ring containing one nitrogen atom, which serves as the fundamental scaffold for this molecule. The S-configuration at the 3-position indicates the specific three-dimensional arrangement of atoms around the chiral center, establishing the compound's absolute stereochemistry. The methylamino substituent introduces secondary amine functionality, while the tert-butoxycarbonyl group functions as a protective moiety for the ring nitrogen.
属性
IUPAC Name |
tert-butyl (3S)-3-(methylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRRUOWSHGFPTI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649721 | |
| Record name | tert-Butyl (3S)-3-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912368-73-1 | |
| Record name | tert-Butyl (3S)-3-(methylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-BOC-3-(METHYLAMINO)PIPERIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
(S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate, often abbreviated as (S)-Boc-3-MeAP, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in drug development.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C12H23N2O2
- Molecular Weight : Approximately 214.31 g/mol
- Physical State : Colorless liquid or crystalline solid
- Boiling Point : 95 to 99 °C at reduced pressure
The compound features a piperidine ring, a tert-butyl group, and a methylamino substituent, which are critical for its biological activity. The presence of these functional groups influences its interaction with various biological targets.
Synthesis
The synthesis of (S)-Boc-3-MeAP typically involves several steps, including the protection of amines and selective functionalization of the piperidine core. The general synthetic route includes:
- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine structure is constructed.
- Introduction of Functional Groups : The tert-butyl and methylamino groups are introduced through nucleophilic substitution reactions.
- Deprotection Steps : If protective groups are used, they are removed to yield the final product.
This compound serves as a valuable building block for synthesizing various biologically active molecules, particularly in pharmaceutical chemistry.
Biological Activity
(S)-Boc-3-MeAP has been investigated for its role as an intermediate in synthesizing compounds with therapeutic potential. Its biological activity is largely attributed to:
- Interaction with Ion Channels and Receptors : Studies have shown that (S)-Boc-3-MeAP exhibits binding affinity for TRPV1 receptors, which are involved in pain perception and inflammatory responses. This interaction suggests potential applications in developing analgesics .
- Inhibition of Enzymatic Activity : As a precursor for other compounds, it can lead to inhibitors targeting various enzymes involved in disease processes.
Case Studies
- TRPV1 Antagonists : Research on derivatives synthesized from (S)-Boc-3-MeAP has indicated their effectiveness as TRPV1 antagonists. These compounds have shown promise in reducing pain responses in preclinical models.
- Pharmacological Profiling : Compounds derived from (S)-Boc-3-MeAP have been evaluated for their pharmacological profiles, demonstrating varied activities against different biological targets, including neurotransmitter systems.
Comparative Analysis with Similar Compounds
The following table summarizes key features of (S)-Boc-3-MeAP compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | C12H23N2O2 | Enantiomeric form with potential different biological activity |
| (R)-1-N-Boc-3-Methylaminopiperidine | C12H23N2O2 | Similar structure; used in similar synthetic pathways |
| (S)-tert-Butyl methyl(piperidin-3-yl)carbamate | C12H23N2O2 | Carbamate derivative with potential variations in reactivity |
The unique stereochemistry and functional groups of (S)-Boc-3-MeAP influence its reactivity and biological interactions compared to these compounds.
Safety and Toxicity
While investigating the biological activity of (S)-Boc-3-MeAP, safety considerations are paramount:
相似化合物的比较
Comparison with Structurally Similar Compounds
Key Structural Variations and Functional Groups
The tert-butyl piperidine-1-carboxylate scaffold is widely modified to tune reactivity, solubility, and bioactivity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Stereochemical Differences
- (S)- vs. (R)-Enantiomers : The (S)-configuration in the target compound (CAS 912368-73-1) contrasts with (R)-enantiomers like (R)-tert-butyl methyl(piperidin-3-yl)carbamate (CAS 309962-67-2). Stereochemistry influences binding affinity in chiral environments, such as enzyme active sites or chromatographic resins .
- Diastereomers: Compounds like (3S,5R)-tert-butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate (CAS 1240585-46-9) highlight how diastereomeric modifications (e.g., trifluoromethyl group) enhance metabolic stability in drug candidates .
Pharmaceutical Intermediates
The target compound is frequently utilized as a precursor in drug synthesis. For example, describes its use in preparing tert-butyl 3-(methyl(9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate, a key intermediate for chiral stationary phases in HPLC .
Chromatography and Chiral Resolution
Compounds like (S)-tert-butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate (CAS 1349702-25-5) demonstrate how substituents like oxetane improve solubility and resolution in chromatographic applications .
准备方法
Optical Resolution
One effective method for synthesizing (S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate is through optical resolution of a racemic mixture. This involves:
Step 1 : Starting with a racemic piperidine derivative, an optically active resolving agent is added, leading to the formation of diastereomeric salts.
Step 2 : The diastereomers are separated, typically via crystallization or chromatography.
Step 3 : The desired enantiomer is recovered and subsequently reacted with tert-butyl chloroformate to yield this compound.
Coupling Reactions
Another approach involves coupling reactions, which can be summarized as follows:
Step 1 : A piperidine derivative is reacted with a methyl carbamate under basic conditions to form an intermediate.
Step 2 : The intermediate undergoes further transformation through acylation with tert-butyl chloroformate to yield the final product.
Protection/Deprotection Strategies
This method includes:
Step 1 : Protecting the amine group of the piperidine with a suitable protecting group (e.g., Boc or Fmoc).
Step 2 : Conducting the necessary reactions to introduce other functional groups while the amine is protected.
Step 3 : Removing the protecting group under acidic or basic conditions to liberate the amine and obtain this compound.
The following table summarizes the advantages and disadvantages of each preparation method:
| Method | Advantages | Disadvantages |
|---|---|---|
| Optical Resolution | High selectivity for enantiomers | Requires chiral resolving agents, which can be costly |
| Coupling Reactions | Straightforward and scalable | May require careful control of reaction conditions |
| Protection/Deprotection | Allows for complex functionalization | Additional steps increase overall synthesis time |
Recent studies have shown that this compound exhibits promising biological activities, making it a candidate for further pharmacological evaluation. Its derivatives have been explored for their interactions with various biological targets, highlighting its potential therapeutic applications in treating diseases such as cancer.
常见问题
Q. What are the optimal synthetic routes for (S)-Tert-butyl 3-(methylamino)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with Boc-protected piperidine derivatives. For example, tert-butyl (S)-3-(aminomethyl)piperidine-1-carboxylate can undergo nucleophilic substitution with nitroarenes in dimethylformamide (DMF) at elevated temperatures (80–100°C) under nitrogen, using potassium carbonate (K₂CO₃) as a base. Optimizing stoichiometry (1:1.1 molar ratio of amine to electrophile) and reaction time (3–4 hours) improves yields . Purification via flash chromatography (10–30% ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
- ¹H NMR : Key signals include the tert-butyl singlet at ~1.4 ppm and piperidine ring protons between 1.5–4.0 ppm. The methylamino group (-NHCH₃) may appear as a broad singlet near 2.8 ppm .
- IR Spectroscopy : Stretching vibrations for the carbonyl group (C=O) at ~1680–1720 cm⁻¹ and N-H bonds (amine) at ~3300 cm⁻¹ confirm functional groups.
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., 229.32 g/mol for related analogs) .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation .
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides), which may cause hazardous reactions .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as chemical waste. Do not induce vomiting if ingested; seek immediate medical attention .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets such as kinases or GPCRs?
Molecular docking (e.g., AutoDock Vina) can simulate binding to kinase active sites (e.g., GSK-3β) by analyzing hydrogen bonding and hydrophobic interactions with residues like Lys85 or Asp200. QSAR models trained on analogs with IC₅₀ data (e.g., pyrimidoindole derivatives) help predict bioactivity . Density functional theory (DFT) calculations further optimize stereoelectronic properties for target affinity .
Q. What strategies resolve enantiomeric purity during synthesis, and why is this critical for pharmacological activity?
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps to favor the (S)-enantiomer .
Enantiopurity is crucial for target specificity; for example, the (S)-configuration in kinase inhibitors enhances binding to ATP pockets by 10–100× compared to (R)-isomers .
Q. In SAR studies, how do modifications to the tert-butyl or methylamino groups influence bioactivity?
- tert-Butyl Group : Replacing it with smaller substituents (e.g., methyl) reduces steric hindrance, potentially improving binding to hydrophobic pockets. However, bulkier groups may enhance metabolic stability .
- Methylamino Group : Converting to ethylamino or cyclopropylamino alters hydrogen-bonding capacity. For instance, ethylamino derivatives show improved IC₅₀ values (e.g., 0.5 nM vs. 2 nM for methylamino) in kinase inhibition assays .
Methodological Insights from Literature
- Crystallography : SHELX programs are widely used for refining X-ray structures of piperidine derivatives, enabling precise determination of bond angles and stereochemistry .
- Toxicity Profiling : While acute toxicity data are limited for this compound, analogs like tert-butyl 4-(diphenylamino)piperidine-1-carboxylate show low oral LD₅₀ (>2000 mg/kg in rats), suggesting moderate safety profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
